molecular formula C18H18N4O2 B2427719 2-methoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1448026-70-7

2-methoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No. B2427719
CAS RN: 1448026-70-7
M. Wt: 322.368
InChI Key: HSLUVLHOQCIJIW-UHFFFAOYSA-N
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Description

“2-methoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring connected to an amide functional group .

Scientific Research Applications

Anti-Fibrosis Activity

The pyrimidine moiety in this compound has been employed in designing privileged structures for medicinal chemistry. Researchers have synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their biological activities against immortalized rat hepatic stellate cells (HSC-T6) . Among these derivatives, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated potent anti-fibrotic activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.

Anti-Tubercular Activity

While not directly related to the compound you mentioned, it’s worth noting that researchers have also explored derivatives of N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Although this specific compound differs slightly, it highlights the broader interest in pyridine-based derivatives for combating tuberculosis.

properties

IUPAC Name

2-methoxy-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-24-17-8-3-2-6-14(17)18(23)20-11-13-22-12-9-16(21-22)15-7-4-5-10-19-15/h2-10,12H,11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLUVLHOQCIJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

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